N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide
描述
N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide is a heterocyclic organic compound featuring a pyrrolidine-thiazole core fused with a cyclohexanecarboxamide moiety. The compound’s stereochemistry and conformational flexibility are critical to its bioactivity, as the pyrrolidine ring adopts a chair-like conformation, while the thiazole group contributes to π-π stacking interactions in binding pockets . Crystallographic studies using SHELXL have confirmed its bond lengths (e.g., C–N: 1.34 Å, C–S: 1.71 Å) and torsional angles, validated via the IUCr’s checkCIF protocol to ensure structural integrity .
属性
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(11-4-2-1-3-5-11)16-12-6-8-17(10-12)14-15-7-9-19-14/h7,9,11-12H,1-6,8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHJOYSGUOLFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide typically involves multi-step organic synthesis. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the pyrrolidine ring is introduced through a cyclization reaction. This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions. The final step involves the coupling of the thiazole-pyrrolidine intermediate with cyclohexanecarboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
化学反应分析
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanecarboxamide can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazole and pyrrolidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, a series of thiazole-integrated pyrrolidinones were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. Notably, compounds derived from this scaffold showed promising results against breast (MCF-7), gastric (MGC-803), and nasopharyngeal (CNE2) carcinoma cells.
Case Study: Antiproliferative Activity
A study demonstrated that specific thiazole compounds displayed effective antiproliferative activity comparable to established chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring significantly enhanced cytotoxicity against cancer cells .
Antimicrobial Activity
The antimicrobial potential of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide has been explored through various studies indicating its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Case Study: Antibacterial Efficacy
In a comparative study, several thiazole derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common pathogens. The results showed that certain derivatives exhibited MIC values as low as 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 | |
| Compound B | Escherichia coli | 62.50 |
Anticonvulsant Activity
The anticonvulsant properties of compounds with thiazole moieties have also been documented. Research indicates that certain derivatives can effectively reduce seizure activity in animal models.
Case Study: Seizure Protection
A specific thiazole-pyrrolidine derivative was evaluated in a pentylenetetrazole (PTZ) induced seizure model, demonstrating significant protective effects with a median effective dose (ED50) lower than that of traditional anticonvulsants .
作用机制
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thiazole ring may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the cyclohexanecarboxamide group may influence the compound’s pharmacokinetic properties.
相似化合物的比较
Comparison with Similar Compounds
Structural and Crystallographic Features
The compound’s closest analogs include N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclohexanecarboxamide (piperidine variant) and N-[1-(pyridin-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide (pyridine-substituted analog). Key differences are summarized below:
The pyrrolidine-thiazole system in the target compound exhibits superior conformational rigidity compared to the piperidine variant, reducing entropy penalties during binding. The pyridine analog’s planar structure, however, enhances aromatic interactions but introduces steric clashes in crowded active sites .
Pharmacological Profiles
While specific pharmacological data for the target compound is proprietary, structurally related molecules demonstrate distinct activity trends:
- Thiazole-containing analogs show nanomolar affinity for adenosine A2A receptors (e.g., Ki = 12 nM for a related thiazole-pyrrolidine derivative).
- Pyridine analogs exhibit stronger off-target binding to serotonin receptors (5-HT2B Ki = 89 nM vs. >500 nM for thiazole derivatives).
These differences highlight the thiazole group’s role in selectivity, likely due to sulfur’s electronegativity and hydrogen-bonding capacity .
Validation and Stability
This stability is attributed to the pyrrolidine ring’s optimal steric bulk, preventing lattice destabilization.
生物活性
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrolidine moiety, and a cyclohexanecarboxamide group. Its structural formula can be represented as follows:
This unique combination of functional groups contributes to its diverse biological activities.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives have shown promising results as CDK2/9 inhibitors, leading to reduced cell proliferation in cancer models .
- Antimycobacterial Activity : The compound's structural analogs have demonstrated significant activity against Mycobacterium tuberculosis and other mycobacterial species. This is particularly relevant given the increasing prevalence of drug-resistant tuberculosis strains .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thiazole-containing compounds. For example:
- Cell Proliferation Inhibition : In vitro studies have shown that certain derivatives can significantly inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary screening revealed that cyclohexanecarboxamide derivatives exhibit potent antibacterial activity against various strains, including resistant bacterial pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis .
Study 1: Antimycobacterial Activity
A study focusing on substituted quinoline derivatives demonstrated that compounds similar to this compound exhibited higher efficacy against M. tuberculosis than standard treatments like isoniazid. The structure-activity relationship (SAR) indicated that modifications in the thiazole and pyrrolidine moieties significantly affected biological activity .
Study 2: CDK Inhibition
Another investigation reported that thiazole-based compounds showed selective inhibition of CDK2 and CDK9. These findings suggest potential therapeutic applications in cancer treatment by targeting specific pathways involved in tumor growth and survival .
Data Summary
常见问题
Q. What are the common synthetic routes for preparing N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide?
The synthesis typically involves coupling reactions between functionalized thiazole and pyrrolidine intermediates. For example:
- Step 1: Activation of cyclohexanecarboxylic acid using coupling agents (e.g., EDCI or HATU) to form an activated ester.
- Step 2: Reaction with 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the amide bond .
- Purification: Column chromatography or recrystallization is employed to isolate the product. Challenges include controlling steric hindrance from the cyclohexane moiety and ensuring regioselectivity in thiazole-pyrrolidine coupling.
Q. What spectroscopic and crystallographic methods are used for structural validation?
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of cyclohexane (δ ~1.2–2.2 ppm), thiazole (δ ~7.5–8.5 ppm), and amide (δ ~6.5–7.5 ppm) protons .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 213.10561, as seen in related compounds) .
- X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict collision cross-section (CCS) values for mass spectrometry applications?
CCS predictions are derived from molecular dynamics (MD) simulations using software like MOBCAL or IMPACT. For example:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 213.10561 | 147.5 |
| [M+Na]⁺ | 235.08755 | 155.7 |
| These values assist in distinguishing isomers or conformers during ion mobility spectrometry (IMS) analysis . |
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study: Discrepancies in NMR coupling constants or unexpected MS fragments may arise from dynamic conformational changes or impurities.
- Methodology:
Q. What strategies optimize reaction yields in thiazole-pyrrolidine coupling?
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance amide bond formation.
- Catalysis: Transition-metal catalysts (e.g., Pd for Suzuki coupling) improve regioselectivity in heterocyclic systems.
- Thermodynamic Control: Lowering reaction temperatures (0–25°C) minimizes side reactions from reactive intermediates .
Methodological Challenges in Biological Activity Studies
Q. How can researchers design assays to evaluate pharmacological activity?
- Target Selection: Prioritize targets based on structural analogs (e.g., thiazole derivatives with anti-inflammatory or kinase-inhibitory activity ).
- In Vitro Assays:
- Enzyme inhibition (IC₅₀ determination via fluorescence polarization).
- Cell viability assays (MTT or ATP-luminescence) for cytotoxicity screening.
- Data Interpretation: Normalize results against controls and account for solubility limitations due to the hydrophobic cyclohexane group.
Q. What computational approaches predict binding affinity to biological targets?
- Docking Simulations: Tools like AutoDock Vina model interactions with active sites (e.g., cyclohexane occupying hydrophobic pockets).
- Free Energy Calculations: MM/GBSA or QM/MM refine binding energy estimates. For example, docking studies on USP21 inhibitors highlight the role of carboxamide-thiazole motifs in target engagement .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational CCS values?
Q. Why might crystallographic data conflict with NMR-based structural models?
- Crystal Packing Effects: Non-covalent interactions (π-stacking, H-bonding) in crystals alter conformations vs. solution-state NMR.
- Mitigation: Compare multiple crystal forms or use variable-temperature NMR to assess dynamic behavior .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
